molecular formula C15H23NO4 B3142681 (Tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine CAS No. 510723-81-6

(Tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine

Cat. No. B3142681
CAS RN: 510723-81-6
M. Wt: 281.35 g/mol
InChI Key: IOTCZIWATHDQAE-UHFFFAOYSA-N
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Description

The compound contains a tetrahydrofuran group, which is a cyclic ether, and a trimethoxybenzyl group, which is a benzene ring with three methoxy groups (-OCH3) and a benzyl group. The amine group (-NH2) suggests that this compound could act as a base in chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the tetrahydrofuran ring and the benzene ring. These structures are known to contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group, which can act as a nucleophile or base, and the ether groups, which can act as electrophiles in certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and amine groups could make it polar and potentially soluble in water .

Scientific Research Applications

Arylmethylidenefuranones and Heterocyclic Amines in Medicinal Chemistry

Research on arylmethylidene derivatives of 3H-furan-2-ones has shown that these compounds participate in reactions with various nucleophilic agents, leading to a wide range of cyclic and heterocyclic compounds. These reactions are influenced by the structure of the initial reagents and the conditions under which they are carried out, indicating the versatility of furan derivatives in synthesizing bioactive molecules (Kamneva, Anis’kova, & Egorova, 2018). Similarly, furanyl- or thienyl-substituted nucleobases and nucleosides play a significant role in drug design, demonstrating the importance of furan derivatives in developing compounds with optimized antiviral, antitumor, and other bioactivities (Ostrowski, 2022).

Applications in Polymer Chemistry and Environmental Science

The transformation of lignocellulosic biomass into furan platform chemicals showcases the potential of furan derivatives in creating environmentally friendly processes for synthesizing valuable polymers. This review highlights the conversion of biomass into furans and their subsequent utilization in producing bio-based polymers, illustrating the sustainability aspect of using furan derivatives in material science (Dedes, Karnaouri, & Topakas, 2020). Additionally, the synthesis of benzoxazole derivatives, which share structural similarities with tetrahydrofuran compounds, underlines the importance of these reactions in medicinal chemistry and material science. Microwave-assisted synthesis techniques, in particular, have shown effectiveness in diversifying the applications of these compounds (Özil & Menteşe, 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a drug, the amine group might bind to receptors in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

1-(oxolan-2-yl)-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-17-13-7-6-11(14(18-2)15(13)19-3)9-16-10-12-5-4-8-20-12/h6-7,12,16H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTCZIWATHDQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNCC2CCCO2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

510723-81-6
Record name 2-Furanmethanamine, tetrahydro-N-[(2,3,4-trimethoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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